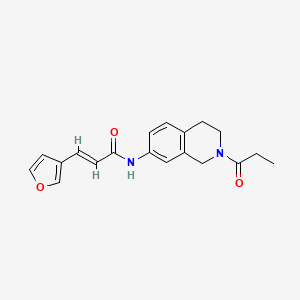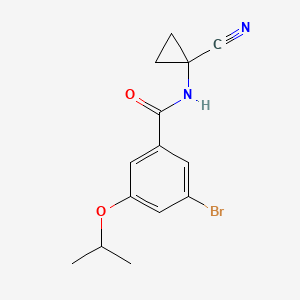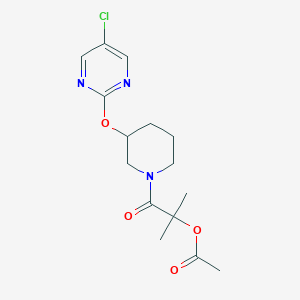![molecular formula C22H22N2O2 B2794775 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea CAS No. 1396884-39-1](/img/structure/B2794775.png)
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a biphenyl group, a hydroxypropyl group, and a phenylurea group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Urea is a common organic compound that is often used in fertilizers and has the formula (NH2)2CO. The hydroxypropyl group is a common functional group in organic chemistry with the formula -CH2-CHOH-CH3.
Molecular Structure Analysis
The molecular structure would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, it’s difficult to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity could be determined experimentally .Aplicaciones Científicas De Investigación
Environmental Fate of Phenylurea Herbicides
Phenylurea herbicides are extensively used for weed control in cereal crops. Their environmental impact, especially in soil and water, has raised concerns. Biodegradation plays a crucial role in the natural attenuation of these pollutants, with microbial degradation being a significant pathway. Advances in understanding the microbial aspects of phenylurea herbicide degradation, including metabolic pathways and factors influencing biodegradation, are crucial for managing their environmental footprint (Hussain et al., 2015).
Analytical and Bioanalytical Methods for Bilastine
Bilastine, a new generation antihistamine, offers a case study in the chemistry and pharmacodynamics of related compounds. Its analysis demonstrates the application of chemical analytical techniques to understand the pharmacokinetics and dynamics of novel therapeutic agents. This area of research highlights the importance of chemical analysis in drug development and the potential overlap with the analysis of other complex organic molecules (Sharma et al., 2021).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids, which share some structural similarities with the compound of interest through the presence of phenyl groups and functionalities, have been extensively studied for their antioxidant properties. This research illustrates the broader potential of phenylurea derivatives in contributing to understanding the antioxidant activity of compounds. Such insights could be valuable for exploring the potential biological activities of "1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea" and related molecules (Razzaghi-Asl et al., 2013).
Potential Therapeutic Applications
Although not directly related to the specified compound, research on similar molecules provides insights into potential therapeutic applications. Studies on acyclic nucleoside phosphonate analogues, for example, reveal the potential of specific compound classes to act as broad-spectrum antiviral agents. Such investigations underscore the importance of exploring the chemical and biological properties of phenylurea derivatives and analogues for potential medical applications (Naesens et al., 1997).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-22(26,16-23-21(25)24-20-10-6-3-7-11-20)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15,26H,16H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZRVESDVJYRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794694.png)

![6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2794697.png)
![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2794698.png)
![Ethyl 4-[(15S)-12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2794699.png)
![N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2794700.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2794702.png)


![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/no-structure.png)
![4-({[(4-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2794711.png)

![[2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2794715.png)